molecular formula C19H18F2N6 B2739477 N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898622-85-0

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2739477
CAS No.: 898622-85-0
M. Wt: 368.392
InChI Key: YJAGORUFHSXTCP-UHFFFAOYSA-N
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Description

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a fluorinated 1,3,5-triazine derivative characterized by:

  • N2 and N4 positions: Substituted with 4-fluorophenyl groups, enhancing lipophilicity and metabolic stability .
  • 6-position: A pyrrolidin-1-yl group, a five-membered saturated heterocycle, which may influence solubility and intermolecular interactions .
    This compound is structurally related to pesticidal and pharmaceutical triazines, with modifications tailored to optimize binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAGORUFHSXTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Introduction of 4-Fluorophenyl Groups: The 4-fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline.

    Attachment of Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution reactions involving pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly impacts physicochemical and functional properties:

Compound Name 6-Position Substituent Key Properties/Applications Reference
Target Compound Pyrrolidin-1-yl Enhanced solubility via H-bonding; potential CNS activity
6-Chloro-N2,N4-bis(4-fluorophenyl)-... Chlorine Intermediate for further substitution; 41% synthetic yield
N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio)-... Thioether (S-linked aryl) Improved stability; pesticidal activity
Indaziflam (Herbicide) 1-Fluoroethyl Soil residual activity; agrochemical use
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine Pyridinyl 1D/2D crystal structures via H-bonding

Key Observations :

  • Pyrrolidin-1-yl vs. Chlorine : The target compound replaces chlorine with pyrrolidine, likely improving solubility and reducing reactivity compared to the chloro intermediate .
  • Thioether vs. Pyrrolidine : Thioether-containing analogs (e.g., ) exhibit stronger hydrophobic interactions but may have higher metabolic clearance than pyrrolidine derivatives.
  • Agrochemical vs. Pharmaceutical Design : Indaziflam’s fluoroethyl group prioritizes environmental persistence, whereas the pyrrolidine in the target compound suggests CNS-targeted drug design .

Role of Aromatic Substitutions at N2 and N4

Fluorinated aryl groups are common in triazines to modulate electronic and steric effects:

Compound Name N2/N4 Substituents Impact on Properties Reference
Target Compound 4-Fluorophenyl Increased lipophilicity (logP ~3.5); enhanced bioavailability
N2,N4-bis(4-chlorophenyl)-6-methyl-... 4-Chlorophenyl Higher logP (~4.2); potential toxicity concerns
6-[4-(Bis(4-fluorophenyl)methyl)-... Bis(4-fluorophenyl)methyl Bulky substituent; likely CNS penetration
Prometryn (Herbicide) Isopropyl Hydrophobic; broad-spectrum herbicidal activity

Key Observations :

  • Fluorine vs. Chlorine : 4-Fluorophenyl groups reduce steric hindrance compared to chlorophenyl analogs while maintaining electron-withdrawing effects .
  • Bulky Groups : Bis(4-fluorophenyl)methyl substituents () may enhance blood-brain barrier penetration but reduce synthetic yield.

Structural and Crystallographic Comparisons

Crystal packing and hydrogen-bonding patterns vary with substituents:

  • Target Compound : Pyrrolidine’s NH groups may form H-bonds with adjacent molecules, similar to pyridinyl analogs in , which form 1D chains via N–H···N bonds .
  • 6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine : Exhibits a dihedral angle of 173.16° between pyridine and triazine rings, enabling planar stacking . Pyrrolidine’s flexibility in the target compound may disrupt such rigidity, altering solubility.

Biological Activity

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F2N6C_{19}H_{20}F_2N_6, with a molecular weight of 366.41 g/mol. The compound features two fluorophenyl groups and a pyrrolidine moiety attached to a triazine core, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC19H20F2N6C_{19}H_{20}F_2N_6
Molecular Weight366.41 g/mol
Melting PointNot Available
SolubilityNot Available
LogPNot Available

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors have gained significant attention due to their role in cancer therapy and other diseases characterized by dysregulated signaling.

Case Studies

  • Inhibition of Kinase Activity : A study demonstrated that triazine derivatives similar to this compound exhibit potent inhibition against various receptor tyrosine kinases (RTKs). These compounds showed IC50 values in the low nanomolar range against targets like EGFR and VEGFR .
  • Antitumor Activity : In vitro assays revealed that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a derivative of this compound was shown to significantly reduce cell viability in A549 lung cancer cells .
  • Selectivity Profile : Research indicates that this class of compounds exhibits selective inhibition against mutant forms of kinases compared to wild-type receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Biological Assays

The biological activity of this compound can be evaluated through various assays:

  • Cell Viability Assays : MTT or XTT assays can be used to assess the cytotoxic effects on different cancer cell lines.
  • Kinase Activity Assays : Enzyme-linked immunosorbent assays (ELISA) or radioactive ATP-binding assays can determine the inhibitory effects on specific kinases.

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